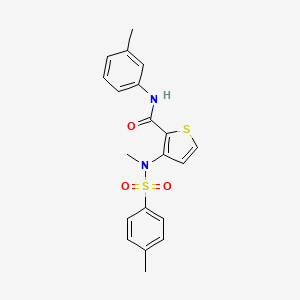
3-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Thiophene sulfonamide derivatives have been extensively studied for their biological activities. For instance, the synthesis and biological evaluation of novel benzenesulfonamide derivatives have shown that some of these compounds exhibit excellent in vitro antitumor activity against certain cell lines. Such studies often involve molecular docking and density functional theory (DFT) calculations to evaluate the potential interactions of these compounds with biological targets (Fahim & Shalaby, 2019).
Chemical Reactivity and Synthesis of Derivatives
The chemical reactivity of thiophene sulfonyl derivatives towards various reagents has been explored to synthesize a wide range of sulfonamide derivatives. Such studies contribute to the understanding of the chemical behavior of thiophene-based compounds and facilitate the development of novel materials and molecules with specific properties (Cremlyn et al., 1981).
Material Science Applications
In material science, thiophene-containing compounds have been utilized in the synthesis of polymers with specific characteristics. For example, polyamides and poly(amide-imide)s derived from thiophene-based monomers exhibit high thermal stability and are soluble in aprotic polar solvents, making them potential candidates for advanced materials applications (Saxena et al., 2003).
Eigenschaften
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-14-7-9-17(10-8-14)27(24,25)22(3)18-11-12-26-19(18)20(23)21-16-6-4-5-15(2)13-16/h4-13H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGDBBXOUAFVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

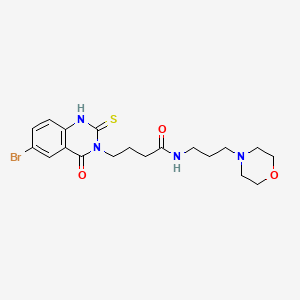
![ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2444582.png)
![2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2444584.png)
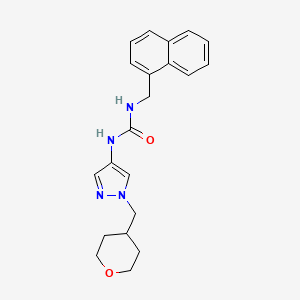
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2444587.png)
![N-allyl-5-nitrobenzo[d]oxazol-2-amine](/img/structure/B2444588.png)



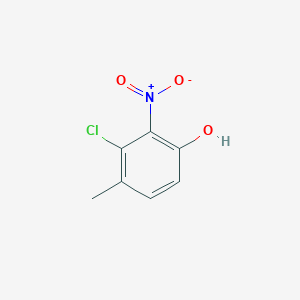
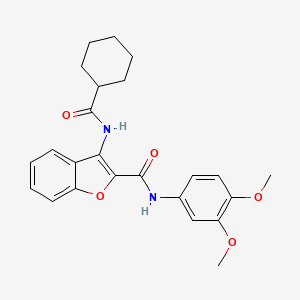

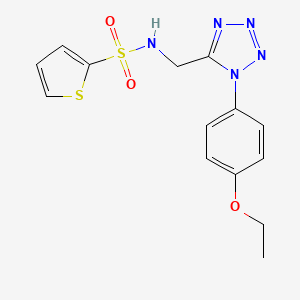
![3-{1-[(2-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2444600.png)